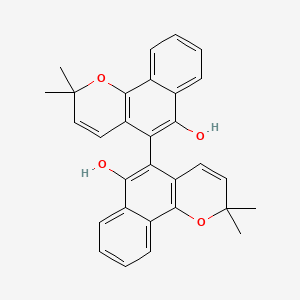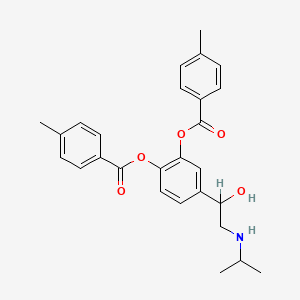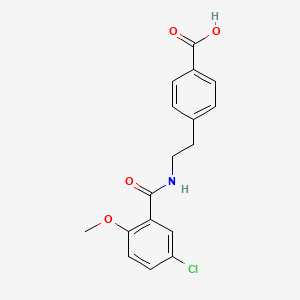
Meglitinide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meglitinides are a class of oral antidiabetic agents used to manage type 2 diabetes mellitus. They function as insulin secretagogues, stimulating the release of insulin from pancreatic beta cells. This class includes drugs such as repaglinide, nateglinide, and mitiglinide .
Preparation Methods
Synthetic Routes and Reaction Conditions: Meglitinides are synthesized through a series of chemical reactions involving the formation of benzoic acid derivatives. The synthesis typically involves the following steps:
Formation of the Core Structure: The core structure of meglitinides is synthesized through a series of condensation reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance the pharmacological properties of the compound.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of meglitinides involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Raw Material Procurement: High-quality raw materials are sourced to ensure the consistency of the final product.
Reaction Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Meglitinides undergo various chemical reactions, including:
Oxidation: Meglitinides can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert meglitinides into their reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups on the meglitinide molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of meglitinides with modified pharmacological properties .
Scientific Research Applications
Meglitinides have a wide range of scientific research applications, including:
Chemistry: Meglitinides are used as model compounds in the study of insulin secretagogues and their mechanisms of action.
Biology: Research on meglitinides helps in understanding the regulation of insulin secretion and the role of pancreatic beta cells.
Medicine: Meglitinides are extensively studied for their therapeutic potential in managing type 2 diabetes mellitus.
Industry: The pharmaceutical industry utilizes meglitinides in the development of new antidiabetic drugs .
Mechanism of Action
Meglitinides exert their effects by binding to adenosine triphosphate-dependent potassium channels on the cell membrane of pancreatic beta cells. This binding leads to the closure of these channels, causing an increase in intracellular potassium concentration. The resulting depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium triggers the fusion of insulin granules with the cell membrane, resulting in the secretion of insulin .
Comparison with Similar Compounds
Meglitinides are often compared with other insulin secretagogues, such as sulfonylureas. While both classes stimulate insulin release, meglitinides have a faster onset and shorter duration of action compared to sulfonylureas. This makes meglitinides particularly useful for controlling postprandial blood glucose levels. Similar compounds include:
Sulfonylureas: Such as glibenclamide and glimepiride.
Dipeptidyl Peptidase-4 Inhibitors: Such as sitagliptin and saxagliptin.
Glucagon-Like Peptide-1 Receptor Agonists: Such as exenatide and liraglutide
Meglitinides’ unique pharmacokinetic profile and mechanism of action make them a valuable option in the management of type 2 diabetes mellitus.
Properties
CAS No. |
54870-28-9 |
|---|---|
Molecular Formula |
C17H16ClNO4 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]benzoic acid |
InChI |
InChI=1S/C17H16ClNO4/c1-23-15-7-6-13(18)10-14(15)16(20)19-9-8-11-2-4-12(5-3-11)17(21)22/h2-7,10H,8-9H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
SWLAMJPTOQZTAE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)C(=O)O |
Key on ui other cas no. |
54870-28-9 |
Synonyms |
4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzoic acid HB 699 meglitinide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



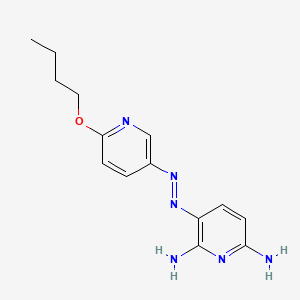
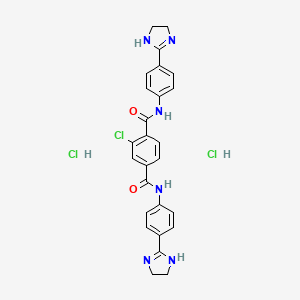
![8-ethylidene-3-hydroxy-2,6-dimethoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1210946.png)
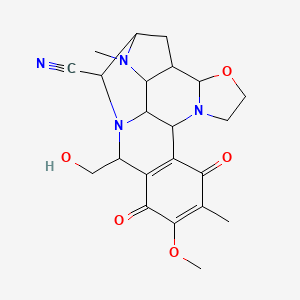


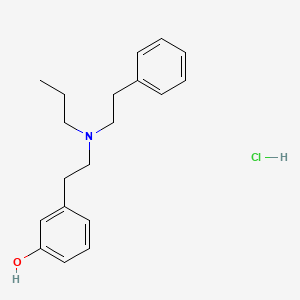

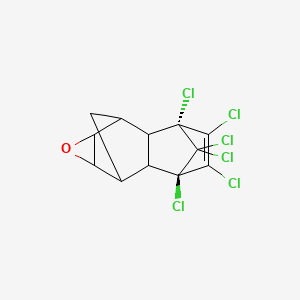
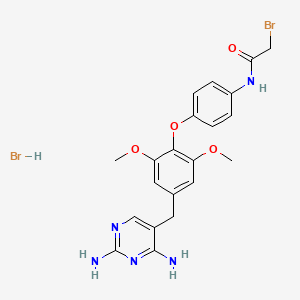
![(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid](/img/structure/B1210960.png)
